4-(2,2-dimethyl-3-oxocyclobutyl)benzoicacid
Description
4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic acid is a bicyclic carboxylic acid derivative characterized by a cyclobutane ring fused with a benzoic acid moiety. The cyclobutane ring contains a ketone group at the 3-position and two methyl substituents at the 2-positions, contributing to its structural rigidity and electronic properties. Its crystallographic and electronic properties are often analyzed using advanced computational and experimental tools, such as single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) .
Properties
IUPAC Name |
4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2)10(7-11(13)14)8-3-5-9(6-4-8)12(15)16/h3-6,10H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUUVUCNBXMKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the cyclobutyl ring with a benzoic acid derivative through a .
Industrial Production Methods
Industrial production of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid can be contextualized by comparing it to analogous bicyclic carboxylic acids. Below is a detailed analysis based on crystallographic data, reactivity, and applications.
Structural Analogues and Crystallographic Parameters
Key structural analogues include:
4-(3-Oxocyclobutyl)benzoic acid (lacking methyl substituents).
4-(2-Methyl-3-oxocyclobutyl)benzoic acid (mono-methylated derivative).
4-(2,2-Dimethylcyclobutyl)benzoic acid (lacking the ketone group).
Table 1: Crystallographic Comparison
The methyl groups in 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid increase steric hindrance, leading to a distorted cyclobutane ring conformation. This distortion enhances hydrogen-bonding interactions compared to its non-methylated analogue, as observed in SHELX-refined crystal structures .
Reactivity and Electronic Properties
The ketone group in the cyclobutane ring makes the compound more electrophilic than its non-oxidized counterpart (4-(2,2-dimethylcyclobutyl)benzoic acid). DFT studies indicate that the electron-withdrawing ketone group lowers the pKa of the benzoic acid moiety (predicted pKa ≈ 3.8) compared to non-ketone derivatives (pKa ≈ 4.5) .
Methodological Insights from Crystallographic Tools
The structural comparisons above rely on software tools such as:
Biological Activity
4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic acid is a compound of interest due to its potential biological activity. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a cyclobutyl group that has two methyl groups and a keto functional group. This unique structure may influence its biological activity, particularly in terms of receptor interactions and metabolic pathways.
Analgesic and Anti-inflammatory Effects
Recent studies have highlighted the analgesic properties of similar compounds within the benzoic acid family. For instance, derivatives of benzoic acid have shown significant anti-nociceptive effects in various animal models. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in pain and inflammation pathways.
Table 1: Comparison of Analgesic Effects of Benzoic Acid Derivatives
| Compound | COX-2 Inhibition (IC50) | Analgesic Activity (mg/kg) |
|---|---|---|
| 4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic acid | TBD | TBD |
| 5-Acetamido-2-hydroxybenzoic acid | 4.95 | 50 |
| Other derivatives | Varies | Varies |
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. For example, derivatives of benzoic acid have demonstrated activity against various bacterial strains, suggesting that 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid may also exhibit similar properties.
Table 2: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-(2,2-Dimethyl-3-oxocyclobutyl)benzoic acid | TBD | TBD |
| 3-Hydroxybenzoic acid | Staphylococcus aureus | 27 |
| Other derivatives | Varies | Varies |
The biological activity of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid may be attributed to its interaction with specific molecular targets:
- Cyclooxygenase Inhibition : Similar compounds have shown a strong affinity for COX enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
- Antimicrobial Mechanisms : The ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions has been noted in related compounds.
Case Study 1: Analgesic Activity Assessment
A study investigated the analgesic effects of various benzoic acid derivatives using the acetic acid-induced writhing test in mice. The results indicated that certain derivatives exhibited significant pain relief compared to controls, with dosages ranging from 25 to 100 mg/kg showing optimal results.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested several benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives were effective against resistant strains, suggesting potential for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
